3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
The compound “3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a heterocyclic compound . It is a derivative of pyrazole, which is a nitrogen-based hetero-aromatic ring structure . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of similar compounds involves various steps. For instance, the synthesis of a related compound, rafoxanide, involves three steps from readily available 4-chlorophenol with an overall yield of 74% . The synthesis has two key stages: the first was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield. The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving 82% yield .Molecular Structure Analysis
The molecular structure of similar compounds involves a nitrogen-based hetero-aromatic ring structure . The crystal structure of a related compound, 4-chloro-N-(2-phenoxyphenyl)benzamide, has been studied .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, they undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Scientific Research Applications
Antimicrobial Activity Synthesis
Researchers have explored the synthesis of heterocyclic derivatives, such as thio-substituted ethyl nicotinate and thieno[2,3-b]pyridines, starting from related chemical structures, demonstrating antimicrobial activities. These studies provide a foundation for the development of new antimicrobial agents, leveraging the structural complexity and reactivity of such compounds to target microbial pathogens effectively (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Material Science and Polymer Research
In the field of materials science, specific derivatives have been synthesized for their unique physicochemical properties, such as solubility and thermal stability. These compounds have potential applications in developing new polymeric materials, highlighting the role of such heterocyclic compounds in enhancing material performance and enabling new applications in various industries (Mikroyannidis, 1997).
Chemical Sensor Development
The synthesis and investigation of pyrazoline derivatives have led to the development of fluorescent chemosensors for metal ion detection. Such research underscores the importance of these compounds in creating sensitive and selective sensors for environmental monitoring and analytical chemistry applications. The ability to detect specific metal ions, like Fe3+, with high sensitivity, showcases the potential of these compounds in addressing critical needs in chemical sensing technology (Khan, 2020).
Mechanism of Action
While the specific mechanism of action for “3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is not mentioned in the retrieved papers, pyrazoles and their derivatives have been reported to show a broad spectrum of biological activity including antimicrobial, antitumor, and anti-inflammatory activities .
Future Directions
The future directions for “3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” and similar compounds could involve further exploration of their biological and pharmacological activities . Additionally, developing new efficient synthetic approaches for the synthesis of heterocyclic compounds of biological interest is an ongoing area of research .
Properties
IUPAC Name |
3-chloro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O2S/c25-17-6-4-5-16(13-17)24(29)26-23-21-14-31-15-22(21)27-28(23)18-9-11-20(12-10-18)30-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXVZQGYRCTEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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